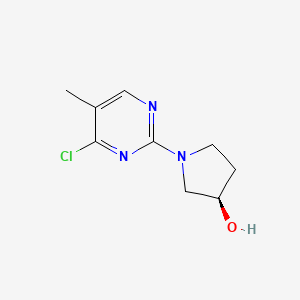
(R)-1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies that highlight its applications in various fields.
Molecular Characteristics
The compound has the following molecular specifications:
- Molecular Formula : C9H12ClN3O
- Molecular Weight : 213.66 g/mol
- IUPAC Name : (3R)-1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol
- Canonical SMILES : CC1=CN=C(N=C1Cl)N2CCC(C2)O
These properties suggest that the compound may interact with biological systems in complex ways, potentially influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antibacterial and antifungal activities. A study evaluating various pyrrolidine derivatives found that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, compounds with halogen substituents showed enhanced bioactivity, suggesting a structural relationship between molecular composition and antimicrobial efficacy .
Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus |
| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |
| This compound | TBD | TBD |
Antiviral Potential
Emerging studies have also explored the antiviral potential of compounds similar to this compound. For instance, certain pyrimidine derivatives have shown effectiveness against viral replication in vitro, particularly in inhibiting respiratory syncytial virus (RSV) and other viral pathogens . The mechanism of action often involves interference with viral RNA synthesis or protein expression.
Study on Antibacterial Efficacy
In a detailed investigation published in the MDPI journal, a series of pyrrolidine derivatives were synthesized and tested for their antibacterial properties. Among these, this compound was highlighted for its promising activity against S. aureus and E. coli strains. The study utilized Minimum Inhibitory Concentration (MIC) assays to quantify the effectiveness of these compounds .
Antiviral Activity Assessment
Another study focused on the antiviral properties of pyrimidine-based compounds found that specific derivatives could inhibit viral replication at micromolar concentrations. The research indicated that modifications in the molecular structure could enhance activity against viral targets such as HCV and HIV . While direct data on this compound was limited, its structural similarities with active compounds suggest potential for further exploration.
特性
IUPAC Name |
(3R)-1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-4-11-9(12-8(6)10)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRFGDRORKGRX-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1Cl)N2CC[C@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














